2-(1,2,3-thiadiazol-4-yl)acetonitrile
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Overview
Description
2-(1,2,3-thiadiazol-4-yl)acetonitrile is an organic compound that belongs to the family of heterocyclic compounds. It consists of a thiadiazole ring attached to an acetone group through a nitrile group. This compound has a molecular weight of 128.1 g/mol and a formula of C4H3N3S.
Preparation Methods
The synthesis of 2-(1,2,3-thiadiazol-4-yl)acetonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate . Another method includes the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1,2,3-thiadiazol-4-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phosphorus oxychloride, and triethylamine . The major products formed from these reactions are typically derivatives of the original compound, such as 1,3,4-thiadiazole derivatives .
Scientific Research Applications
2-(1,2,3-thiadiazol-4-yl)acetonitrile has been extensively studied for its scientific research applications. It has shown significant potential in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has demonstrated antimicrobial, anticancer, and antioxidant activities . In the industry, it is used in the development of photovoltaic materials and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(1,2,3-thiadiazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . Its anticancer activity is linked to its ability to induce apoptosis in tumor cells and hinder their cell cycle progression .
Comparison with Similar Compounds
2-(1,2,3-thiadiazol-4-yl)acetonitrile is unique compared to other similar compounds due to its specific structure and diverse biological activities. Similar compounds include other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds also exhibit significant biological activities, but this compound stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties .
Properties
CAS No. |
1865481-75-9 |
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Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-(thiadiazol-4-yl)acetonitrile |
InChI |
InChI=1S/C4H3N3S/c5-2-1-4-3-8-7-6-4/h3H,1H2 |
InChI Key |
QFBSJVJUFWUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CC#N |
Purity |
95 |
Origin of Product |
United States |
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